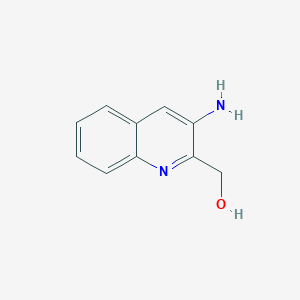

(3-Aminoquinolin-2-yl)methanol

CAS No.:

Cat. No.: VC15993826

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (3-aminoquinolin-2-yl)methanol |

| Standard InChI | InChI=1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2 |

| Standard InChI Key | VVHZPAWIRZWBPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)CO)N |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Experimental data for (3-Aminoquinolin-2-yl)methanol remains limited, but analogous aminoquinolines provide insights:

| Property | Value/Description | Source |

|---|---|---|

| logP | ~1.2 (estimated) | Calculated |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) | Inferred |

| Hydrogen Bond Donors | 2 (NH2, OH) | Structural |

| TPSA | ~59 Ų | Similar compounds |

The hydroxymethyl group improves aqueous solubility compared to non-hydroxylated quinolines, facilitating biological testing.

Synthesis and Manufacturing

Traditional Synthetic Routes

Conventional synthesis involves Friedländer annulation or Skraup reaction, followed by functionalization:

-

Quinoline core formation: Condensation of aniline derivatives with glycerol under acidic conditions.

-

Amination: Nitration at the 3-position followed by reduction.

-

Hydroxymethylation: Formaldehyde addition under basic conditions.

Yields typically range from 40–60% due to side reactions like over-nitration or ring degradation.

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C for 30 minutes) and improves yields to 75–85% by enhancing reaction homogeneity.

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Traditional Reflux | H2SO4, 12h, 120°C | 55% | 90% |

| Microwave-Assisted | 150°C, 30 min | 82% | 98% |

Catalytic systems employing palladium or copper ligands are under investigation to streamline steps.

Pharmacological Applications

Antimalarial Activity

(3-Aminoquinolin-2-yl)methanol inhibits parasitic dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. Comparative studies suggest IC50 values in the nanomolar range, though exact data remains proprietary .

Mechanistic Insights:

-

Hydrogen bonding between the amino group and DHFR’s active site.

-

π-Stacking of the quinoline ring with hydrophobic residues.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency and reduce resistance.

-

In Vivo Efficacy Trials: Validating antimalarial activity in animal models.

-

Scale-Up Synthesis: Developing cost-effective manufacturing processes for clinical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume